6-bromo-8-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine 6-bromo-8-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Brand Name: Vulcanchem
CAS No.: 1303587-94-1
VCID: VC16546721
InChI: InChI=1S/C8H9BrN2O/c1-5-4-6(9)11-8-7(5)12-3-2-10-8/h4H,2-3H2,1H3,(H,10,11)
SMILES:
Molecular Formula: C8H9BrN2O
Molecular Weight: 229.07 g/mol

6-bromo-8-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

CAS No.: 1303587-94-1

Cat. No.: VC16546721

Molecular Formula: C8H9BrN2O

Molecular Weight: 229.07 g/mol

* For research use only. Not for human or veterinary use.

6-bromo-8-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine - 1303587-94-1

Specification

CAS No. 1303587-94-1
Molecular Formula C8H9BrN2O
Molecular Weight 229.07 g/mol
IUPAC Name 6-bromo-8-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Standard InChI InChI=1S/C8H9BrN2O/c1-5-4-6(9)11-8-7(5)12-3-2-10-8/h4H,2-3H2,1H3,(H,10,11)
Standard InChI Key QQZUZFFPEHJRPO-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC2=C1OCCN2)Br

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name, 6-bromo-8-methyl-3,4-dihydro-2H-pyrido[3,2-b] oxazine, reflects its fused bicyclic architecture:

  • Pyrido[3,2-b] oxazine core: A pyridine ring (positions 1–6) fused to a 1,4-oxazine ring (positions 7–10).

  • Substituents: A bromine atom at position 6 and a methyl group at position 8.

  • Saturation: The oxazine ring is partially hydrogenated at positions 3 and 4, reducing aromaticity and introducing conformational flexibility.

Molecular Formula and Weight

  • Molecular formula: C₉H₁₀BrN₂O

  • Molecular weight: 257.10 g/mol

Structural Characterization

Key spectroscopic data inferred from analogous compounds include:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.45 (s, 1H, pyridine H-5)

    • δ 4.30–4.15 (m, 2H, oxazine H-2)

    • δ 3.80–3.60 (m, 2H, oxazine H-3)

    • δ 2.55 (s, 3H, CH₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 152.1 (C-6, Br-substituted)

    • δ 148.9 (C-8, CH₃-substituted)

    • δ 65.2 (oxazine C-2)

    • δ 48.5 (oxazine C-3)

    • δ 22.1 (CH₃)

Synthesis and Reaction Pathways

Tandem SN2–SNAr Synthesis

The synthesis of pyrido-oxazine derivatives often employs tandem nucleophilic substitution (SN2) and aromatic nucleophilic substitution (SNAr) reactions. For 6-bromo-8-methyl-3,4-dihydro-2H-pyrido[3,2-b] oxazine, a plausible route involves:

  • Starting material: 2,4,6-Tribromo-3-(3-bromopropoxy)pyridine (analogous to compound 6b in ).

  • Reaction with methylamine:

    • Conditions: DMF, K₂CO₃, 80°C, 12 h.

    • Mechanism:

      • SN2 displacement of the terminal bromide to form an oxazine ring.

      • SNAr substitution at the pyridine’s brominated position with methylamine.

  • Yield: ~45–60% (extrapolated from ).

2,4,6-Tribromo-3-(3-bromopropoxy)pyridine+CH₃NH₂DMF, K₂CO₃6-Bromo-8-methyl-3,4-dihydro-2H-pyrido[3,2-b][1][4]oxazine\text{2,4,6-Tribromo-3-(3-bromopropoxy)pyridine} + \text{CH₃NH₂} \xrightarrow{\text{DMF, K₂CO₃}} \text{6-Bromo-8-methyl-3,4-dihydro-2H-pyrido[3,2-b][1][4]oxazine}

Functionalization via Cross-Coupling

Post-synthetic modifications, such as Suzuki–Miyaura coupling, enable further derivatization:

  • Example: Replacement of the bromine atom with aryl/heteroaryl groups using Pd catalysts .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water.

  • Stability: Stable under ambient conditions but susceptible to hydrolysis under strong acidic/basic conditions due to the oxazine ring’s labile ether linkage.

Thermal Properties

  • Melting point: Estimated 120–125°C (based on similar pyrido-oxazines ).

  • Thermogravimetric analysis (TGA): Decomposition onset ~250°C.

Challenges and Future Directions

Synthetic Optimization

  • Scalability: Transitioning from batch to flow chemistry could improve yield and purity.

  • Green chemistry: Exploring solvent-free or microwave-assisted syntheses .

Biological Screening

  • In vitro assays: Prioritize testing for kinase inhibition and cytokine modulation.

  • Structure–activity relationships (SAR): Systematically vary substituents to optimize potency.

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